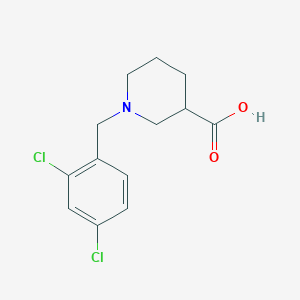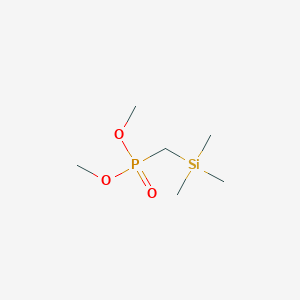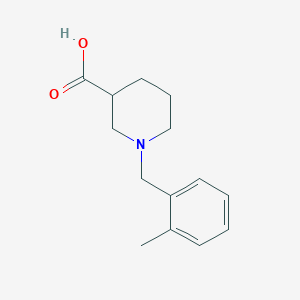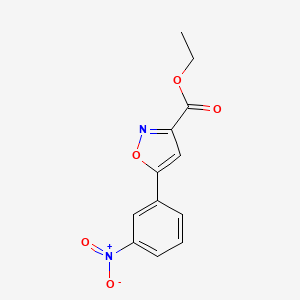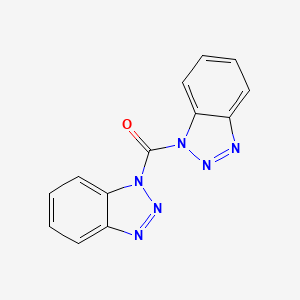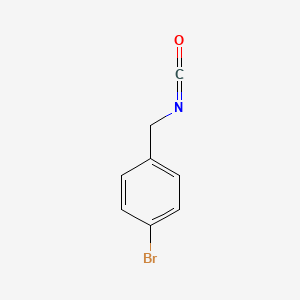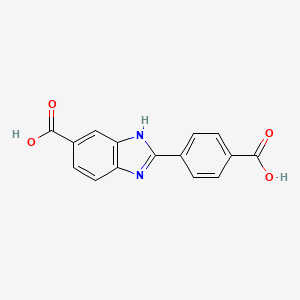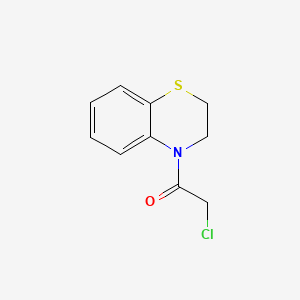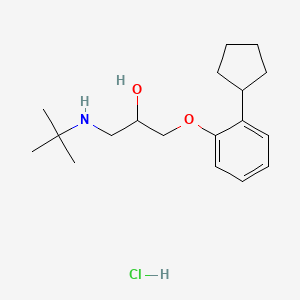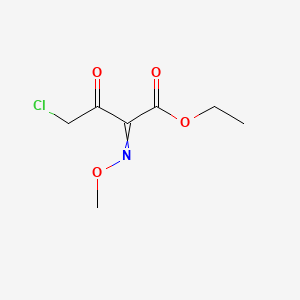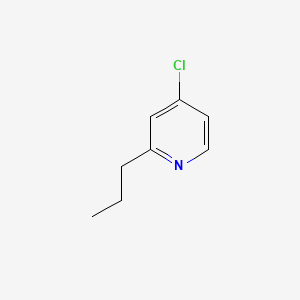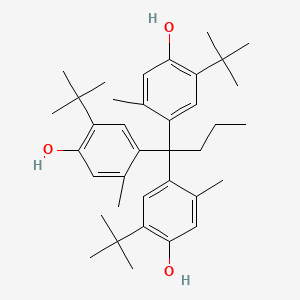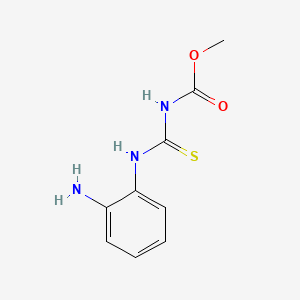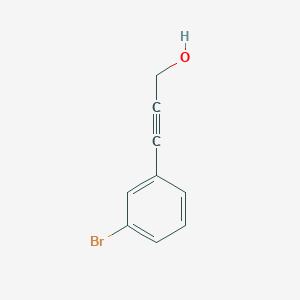
3-(3-Bromophenyl)prop-2-yn-1-ol
Übersicht
Beschreibung
“3-(3-Bromophenyl)prop-2-yn-1-ol” is a chemical compound with the CAS Number: 170859-80-0 . It has a molecular weight of 211.06 . The compound is typically stored at 2-8°C . It appears as a liquid and can be pale-yellow to yellow-brown in color .
Molecular Structure Analysis
The InChI code for “3-(3-Bromophenyl)prop-2-yn-1-ol” is 1S/C9H7BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,6H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-(3-Bromophenyl)prop-2-yn-1-ol” has a molecular weight of 211.06 . It is a liquid and can be pale-yellow to yellow-brown in color . The compound is typically stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
3-(3-Bromophenyl)prop-2-yn-1-ol serves as a precursor in the synthesis of complex organic molecules. For instance, it is involved in carbonyl propargylation reactions to produce 1-substituted but-3-yn-1-ols through reactions with tin(II) chloride and tetrabutylammonium bromide in water, showcasing its utility in creating compounds with potential applications in material science and pharmacology (Masuyama et al., 1998).
Polymer Science
This compound is also instrumental in the field of polymer science. It has been used to initiate controlled chain-growth polymerization, leading to polymers like regioregular poly(3-hexylthiophene) (P3HT) with controlled molecular weights and narrow molecular weight distributions. This highlights its role in advancing materials for electronic and photonic devices (Bronstein & Luscombe, 2009).
Anticancer Research
In the realm of medicinal chemistry, derivatives of 3-(3-Bromophenyl)prop-2-yn-1-ol have been evaluated for their anticancer properties. For example, studies have synthesized novel chalcones from this compound, which were then assessed for their ability to bind to DNA, inhibit urease, and showcase antioxidant potential. These activities suggest a promising avenue for the development of new therapeutic agents (Rasool et al., 2021).
Nonlinear Optical Properties
The compound and its derivatives have been studied for their third-order nonlinear optical (NLO) properties. Research using picosecond pulses has demonstrated significant NLO properties, indicating potential applications in optical limiting and other photonic technologies (D’silva et al., 2012).
Catalysis
3-(3-Bromophenyl)prop-2-yn-1-ol is also a key player in catalytic processes, such as in the synthesis of poly(3-hexylthiophene) through Ni-catalyzed chain-growth polymerization. This demonstrates its utility in creating well-defined polymers for various applications (Miyakoshi et al., 2005).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist/vapours/spray, wearing protective clothing, and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSAJINGUOTTRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394612 | |
| Record name | 3-(3-bromophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)prop-2-yn-1-ol | |
CAS RN |
170859-80-0 | |
| Record name | 3-(3-bromophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

